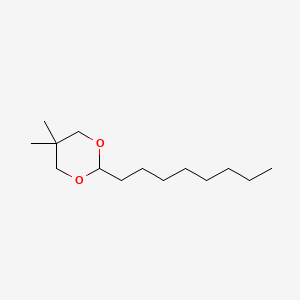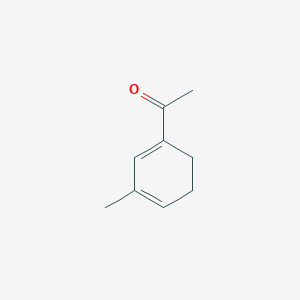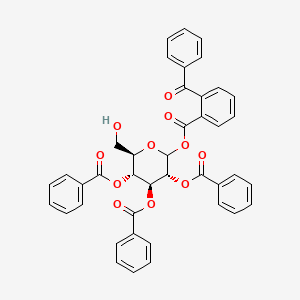
Penta-O-benzoyl-beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penta-O-benzoyl-beta-D-glucopyranose is a benzoylated derivative of beta-D-glucopyranose. This compound is a type of carbohydrate derivative where all five hydroxyl groups of the glucose molecule are esterified with benzoyl groups. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Penta-O-benzoyl-beta-D-glucopyranose can be synthesized through the benzoylation of beta-D-glucopyranose. The reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Mechanochemical methods, such as high-speed vibration milling, have been employed to enhance the efficiency of the reaction and reduce the production time . These methods offer advantages such as high conversion yields, reduced pollution, and lower costs.
Chemical Reactions Analysis
Types of Reactions
Penta-O-benzoyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the benzoyl groups are replaced by other functional groups.
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield beta-D-glucopyranose.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Benzoyl Chloride: Used for the initial benzoylation reaction.
Pyridine or Triethylamine: Bases used to neutralize the hydrochloric acid formed during the benzoylation.
Acidic or Basic Hydrolysis: Conditions used to remove the benzoyl groups.
Major Products Formed
Beta-D-Glucopyranose: Formed upon hydrolysis of the benzoyl groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Penta-O-benzoyl-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding glycosylation processes.
Medicine: Utilized in the synthesis of antiviral drugs and other therapeutic agents.
Industry: Used in the production of various fine chemicals and as a precursor in the synthesis of other benzoylated sugars.
Mechanism of Action
The mechanism of action of penta-O-benzoyl-beta-D-glucopyranose primarily involves its reactivity as a benzoylated sugar. The benzoyl groups increase the compound’s lipophilicity, making it more soluble in organic solvents and facilitating its use in organic synthesis. The compound can interact with various molecular targets, including enzymes involved in carbohydrate metabolism, through its esterified hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
Penta-O-acetyl-beta-D-glucopyranose: Another esterified derivative of beta-D-glucopyranose, where the hydroxyl groups are acetylated instead of benzoylated.
Penta-O-galloyl-beta-D-glucopyranose: A derivative where the hydroxyl groups are esterified with gallic acid.
Uniqueness
Penta-O-benzoyl-beta-D-glucopyranose is unique due to its benzoyl groups, which provide distinct chemical properties such as increased stability and reactivity compared to other esterified derivatives. This makes it particularly useful in organic synthesis and as a model compound in carbohydrate chemistry.
Properties
Molecular Formula |
C41H32O11 |
|---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(hydroxymethyl)oxan-2-yl] 2-benzoylbenzoate |
InChI |
InChI=1S/C41H32O11/c42-25-32-34(49-37(44)27-17-7-2-8-18-27)35(50-38(45)28-19-9-3-10-20-28)36(51-39(46)29-21-11-4-12-22-29)41(48-32)52-40(47)31-24-14-13-23-30(31)33(43)26-15-5-1-6-16-26/h1-24,32,34-36,41-42H,25H2/t32-,34-,35+,36-,41?/m1/s1 |
InChI Key |
NXYZVSNPWNVXKS-MWTIFNDUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


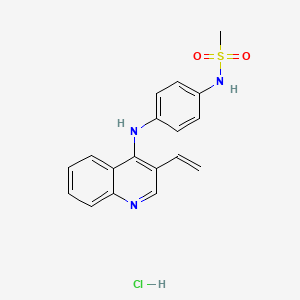

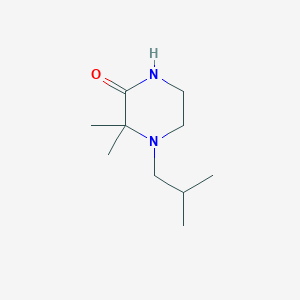

![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)
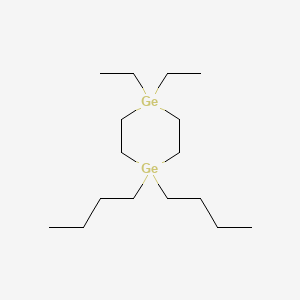

![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
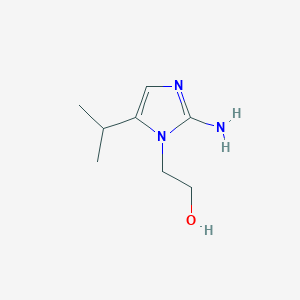
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
